molecular formula C10H9NO4 B1178630 SoxS protein CAS No. 137804-82-1

SoxS protein

Cat. No.: B1178630
CAS No.: 137804-82-1
Attention: For research use only. Not for human or veterinary use.
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Description

The SoxS protein is a DNA-binding transcriptional activator central to the bacterial response to oxidative stress in Escherichia coli. It is the key effector of the soxRS regulon, a genetic system activated by superoxide-generating agents or nitric oxide. When the cellular redox state is altered, the SoxR protein is activated, leading to a rapid increase in SoxS expression. The elevated level of SoxS protein then activates the transcription of approximately ten genes that help the cell counteract oxidative damage . As a member of the AraC/XylS family of regulatory proteins, SoxS functions by binding specifically to the promoter regions of target genes such as micF , zwf , nfo , and sodA . Its mechanism involves binding to an extended region upstream of the -35 site of these promoters, facilitating the subsequent binding of E. coli RNA polymerase and initiating transcription . Research indicates that SoxS can act as a "co-sigma factor," interacting directly with the DNA-binding determinant of the RNA polymerase alpha subunit. This interaction helps redeploy RNA polymerase from strong, housekeeping promoters to SoxS-dependent promoters, ensuring a rapid protective response during stress . This purified, research-grade SoxS protein is an essential tool for in vitro studies aimed at elucidating the mechanisms of bacterial transcription activation, oxidative stress defense pathways, and gene regulon dynamics. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137804-82-1

Molecular Formula

C10H9NO4

Synonyms

SoxS protein

Origin of Product

United States

Scientific Research Applications

Gene Regulation and Oxidative Stress Response

Mechanism of Action
SoxS is activated by the oxidation of its precursor, SoxR, which occurs in response to superoxide-generating compounds such as paraquat. Once activated, SoxS binds to specific DNA sequences known as soxbos, facilitating the transcription of genes involved in oxidative stress resistance . Key genes regulated by SoxS include those coding for superoxide dismutase, catalases, and various efflux pumps that expel toxic compounds from the cell .

Key Findings

  • Rapid Response : Research indicates that mRNA levels of SoxS-regulated genes can surge within minutes of exposure to oxidative stressors, highlighting the protein's role in rapid cellular adaptation .
  • Broad Gene Targeting : Studies have identified over 138 genic regions influenced by SoxS, implicating it in various biological processes such as detoxification, protein modification, and nutrient transport .

Applications in Environmental Toxicology

SoxS has been extensively studied for its role in mediating cellular responses to environmental toxins. For instance, exposure to paraquat not only induces oxidative stress but also activates the SoxRS regulon, leading to increased expression of protective antioxidant enzymes . This has significant implications for understanding how organisms cope with environmental pollutants.

Case Study: Paraquat Exposure

  • Research Context : Paraquat is a widely used herbicide known for its toxicity and ability to generate reactive oxygen species.
  • Findings : Studies demonstrated that paraquat exposure leads to increased expression of several antioxidant genes in mouse keratinocytes, suggesting that the SoxS pathway is crucial for mitigating oxidative damage caused by environmental toxins .

Clinical Implications

The understanding of SoxS function extends into clinical research, particularly concerning its potential roles in disease states characterized by oxidative stress.

Therapeutic Potential

  • Oxidative Stress-Related Diseases : Given its role in regulating antioxidant defenses, manipulating SoxS activity could provide therapeutic avenues for conditions such as neurodegenerative diseases and cancer where oxidative stress plays a significant role.
  • Drug Resistance Mechanisms : Overexpression of SoxS has been linked to multidrug resistance in bacteria by enhancing the expression of efflux pumps . Understanding this mechanism can aid in developing strategies to combat antibiotic resistance.

Research Methodologies

Various methodologies have been employed to study SoxS protein functions and applications:

MethodologyDescriptionApplication Area
Microarray AnalysisUsed to identify gene expression profiles regulated by SoxSGene regulation studies
Yeast Two-Hybrid SystemAssesses protein-protein interactions involving SoxSInteraction studies
RT-PCRQuantifies mRNA levels of SoxS-regulated genesFunctional analysis

Comparison with Similar Compounds

Comparison with Similar Transcription Regulators

Structural and Functional Homologs

SoxS belongs to the AraC/XylS family of transcriptional activators and shares homology with MarA and Rob, forming the "MarA/SoxS/Rob" family. Below is a comparative analysis:

Table 1: Key Features of SoxS, MarA, and Rob
Feature SoxS MarA Rob
Molecular Weight 12.9 kDa 13 kDa 25.5 kDa (includes C-terminal domain)
Sequence Identity 42% identity, 65% similarity to SoxS Second HTH helix identical to MarA
Inducing Signal Superoxide (via SoxR activation) Antibiotics, phenolic compounds Unknown; constitutively expressed
Primary Function Oxidative stress response Multiple antibiotic resistance Bile acid resistance, DNA replication
Regulon Targets sodA, zwf, nfo, micF acrAB, micF, tolC acrAB, inaA
DNA-Binding Motif HTH motif (residues 22–43) HTH motif (residues 21–42) HTH motif (residues 149–170)
RNAP Interaction Displaces σ⁷⁰R4 from -35 element Competes with SoxS for promoter binding Binds DNA without displacing σ⁷⁰R4

Mechanistic Divergences

(a) Promoter Activation Strategies
  • SoxS : Utilizes a "pre-recruitment" mechanism, binding upstream of the -35 element to reposition RNAP. Cryo-EM structures show SoxS interacts with RNAP β subunit and σ⁷⁰R4, enabling activation in forward (TACI) or backward (TACII/III) orientations .
  • MarA : Shares overlapping promoter targets (e.g., micF) but lacks redox sensitivity. MarA overexpression bypasses the need for inducing signals, suggesting constitutive activity .
  • Rob: Binds DNA via a C-terminal HTH domain distinct from SoxS/MarA.
(b) Functional Overlap and Competition
  • SoxS and MarA compete for binding to shared promoters (e.g., micF). Structural studies reveal their HTH motifs differ by one residue, allowing subtle promoter specificity .
  • Both SoxS and MarA upregulate the AcrAB-TolC efflux pump, linking oxidative stress and antibiotic resistance .

Regulatory Cross-Talk and Physiological Roles

  • Oxidative Stress vs. Antibiotic Resistance :
    • SoxS primarily mitigates superoxide damage but indirectly enhances antibiotic tolerance via efflux pumps .
    • MarA directly confers multidrug resistance by upregulating acrAB and tolC .

Research Implications and Unresolved Questions

  • Structural Dynamics : How do SoxS-RNAP interactions vary across TACI/II/III complexes to accommodate diverse promoters?
  • Evolutionary Conservation : Do MarA/SoxS homologs in pathogens like Salmonella exhibit similar regulatory hierarchies?
  • Therapeutic Targeting : Could inhibiting SoxS-MarA-Rob interactions reduce antibiotic resistance in clinical isolates?

Preparation Methods

Cloning and Vector Systems

The SoxS protein is typically expressed in E. coli due to its well-characterized genetics and compatibility with high-yield recombinant protein systems. Early work utilized the pMal-c2 vector to fuse soxS with the malE gene encoding MBP, creating a MalE-SoxS fusion protein. This approach capitalizes on MBP’s solubility-enhancing properties and simplified purification via amylose affinity chromatography. Modern iterations employ pET28a and pQE30 vectors for hexahistidine (His6)-tagged SoxS, enabling immobilization metal affinity chromatography (IMAC) with nickel or cobalt resins. For example, pET28a-soxS transformed into E. coli BL21(DE3) produced His6-SoxS under T7 promoter control, with induction using 0.5 mM IPTG at 20°C to optimize solubility.

Host Strain Selection

Strain selection critically impacts SoxS yield and functionality. E. coli XL II and BL21(DE3) are preferred for their robust protein synthesis and low protease activity. The XL II strain, used for MalE-SoxS production, achieved 15–20 mg of fusion protein per liter of culture. In contrast, BL21(DE3) yielded 8–12 mg/L of His6-SoxS, with reduced inclusion body formation due to slower induction at 20°C.

Affinity Chromatography Techniques

Maltose-Binding Protein Fusion Purification

The MalE-SoxS fusion protein is purified via amylose resin affinity chromatography. Cell lysates are loaded onto amylose columns equilibrated with 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, and 1 mM EDTA. After washing, the fusion protein is eluted with 10 mM maltose, achieving >90% purity. Cleavage of the MBP tag (e.g., using Factor Xa) releases native SoxS, though this step risks proteolytic degradation.

Polyhistidine-Tag Purification

His6-tagged SoxS is purified using nickel-nitrilotriacetic acid (Ni-NTA) resin. Lysates are applied to Ni-NTA columns in binding buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0), followed by stepwise imidazole elution (50–250 mM). This method yields SoxS with >95% purity and avoids tag-removal steps. Comparative studies show His6-SoxS retains DNA-binding activity equivalent to native protein.

Activity-Based Purification and Validation

DNA Affinity Chromatography

SoxS’s DNA-binding specificity enables purification via promoter DNA-coupled resins. Fragments containing the soxbox consensus sequence (e.g., from zwf or micF promoters) are immobilized on CNBr-activated Sepharose. Crude extracts are passed through the column, and SoxS is eluted with high-salt buffers (500 mM NaCl) or competitor DNA. This method isolates functionally active SoxS but requires pre-enrichment via ammonium sulfate precipitation.

Functional Assays for Quality Control

Purified SoxS is validated using in vitro transcription-translation systems and electrophoretic mobility shift assays (EMSAs). For instance, MalE-SoxS stimulated zwf expression in a coupled system, confirming transcriptional activation capacity. EMSAs with micF or sodA promoter fragments demonstrated specific binding, with dissociation constants (Kd) of 10–50 nM.

Structural Studies and Advanced Purification

Cryo-Electron Microscopy (Cryo-EM) Grade SoxS

For cryo-EM studies, SoxS is further purified by size-exclusion chromatography (Superdex 75 Increase) in 20 mM HEPES (pH 7.5), 150 mM KCl, and 5% glycerol. Monodisperse fractions are concentrated to 2–5 mg/mL, achieving >99% purity suitable for structural analysis.

Crystallography Workflows

Crystallization trials require ultra-pure SoxS (≥99.9% purity) via tandem affinity steps. His6-SoxS purified by Ni-NTA is subjected to heparin affinity chromatography (HiTrap Heparin HP) with a 0.1–1.0 M NaCl gradient. This step removes residual nucleic acids and aggregates, yielding protein that crystallizes in 0.1 M Tris (pH 8.5), 25% PEG 3350.

Comparative Analysis of Preparation Methods

Method Yield (mg/L) Purity Advantages Limitations
MalE-SoxS fusion15–20>90%High solubility; simple elutionTag removal required; proteolysis risk
His6-SoxS (pET28a)8–12>95%No tag cleavage; scalableLower yield; potential metal leakage
DNA affinity3–580–90%Functionally active; no tagsLow yield; requires pre-enrichment

Challenges and Optimization Strategies

Solubility and Aggregation

SoxS’s small size (12.9 kDa) and high pI (9.4) predispose it to aggregation. Strategies to enhance solubility include:

  • Lowering induction temperature to 20°C.

  • Co-expression with molecular chaperones (GroEL-GroES).

  • Using buffer additives (0.5% CHAPS or 5% glycerol).

Proteolytic Degradation

Protease inhibitors (e.g., PMSF, leupeptin) are essential during lysis. Tagless SoxS variants are stabilized by substituting surface-exposed lysines (e.g., K74A) to reduce ubiquitination.

Applications of Purified SoxS

Transcriptional Activation Studies

Reconstituted in vitro systems with SoxS, RNA polymerase, and soxbox-containing promoters have elucidated its mechanism. For example, SoxS binds the −35 region of micF, displacing the σ70 subunit to recruit RNA polymerase.

Structural Insights

Cryo-EM structures of SoxS-RNA polymerase-promoter complexes (e.g., SoxS-TAC I/II/III) revealed its interaction with αCTD and σ70R4, explaining promoter-specific activation .

Q & A

Q. What experimental approaches are used to confirm SoxS-mediated transcriptional activation of target genes in oxidative stress?

SoxS regulates genes like micF and fumC by binding promoter regions. Methodologies include:

  • Electrophoretic Mobility Shift Assays (EMSAs) to confirm SoxS-DNA binding (e.g., SoxS binding to the micF promoter ).
  • Chromatin Immunoprecipitation (ChIP-seq) to map genome-wide SoxS-DNA interactions.
  • Transcriptional reporter assays using GFP fusions to quantify promoter activity under redox stress (e.g., paraquat-induced soxS activation ).
  • Western blotting to validate SoxS protein expression levels under stress conditions .

Q. How is the SoxRS regulon experimentally validated in Escherichia coli?

The two-stage SoxRS system is studied via:

  • Genetic knockouts : Comparing gene expression profiles of wild-type vs. ΔsoxS or ΔsoxR strains using RNA-seq .
  • Induction assays : Treating cells with superoxide generators (e.g., paraquat) or nitric oxide to activate SoxR, followed by qPCR to measure soxS and downstream gene expression .
  • Protein interaction assays : Affinity Immobilization Assays (AIA) to confirm SoxS binding to RNA polymerase subunits (e.g., σ70) .

Advanced Research Questions

Q. How can contradictory data on SoxS-RNA polymerase interaction surfaces be resolved?

Discrepancies in interaction interfaces (e.g., class I/II vs. class II surfaces) require:

  • Combinatorial mutagenesis : Testing SoxS mutants (e.g., R75A, D75 substitutions) in AIA and Yeast Two-Hybrid (Y2H) assays to identify critical residues .
  • Structural biology : Cryo-EM or X-ray crystallography to resolve SoxS-σ70 binding conformations .
  • Functional complementation : Introducing mutant SoxS proteins into ΔsoxS strains and assaying transcriptional activation of target promoters (e.g., zwf or fumC) .

Q. What methodologies are employed to study SoxS’s role in cross-regulatory networks with MarA and Rob?

SoxS, MarA, and Rob share overlapping regulons. Approaches include:

  • Competitive DNA-binding assays : EMSA with purified proteins to assess preferential binding to shared promoter regions .
  • Transcriptomic profiling : RNA-seq of strains overexpressing individual regulators to identify unique vs. shared targets .
  • Computational modeling : Kinetic models to predict RNA polymerase recruitment efficiency when SoxS competes with MarA/Rob .

Q. How can SoxS be engineered for synthetic biology applications, such as inducible gene circuits?

Examples from recent studies:

  • dCas12a-SoxS fusions : Using CRISPR-dCas12a fused to SoxS for programmable transcriptional activation, validated via GFP reporter assays and RNA-seq .
  • Nitric oxide (NO)-responsive systems : Linking the SoxRS promoter to therapeutic gene expression (e.g., IL-10) in engineered E. coli, with induction measured via ELISA and flow cytometry .
  • Troubleshooting leaky expression : Optimizing culture conditions (e.g., thiamine supplementation) to reduce basal SoxS activity .

Methodological Challenges and Solutions

Q. What strategies address low signal-to-noise ratios in SoxS-DNA interaction assays?

  • Competitor DNA : Including nonspecific DNA (e.g., salmon sperm DNA) in EMSA to minimize nonspecific binding .
  • High-resolution footprinting : Using DNase I or hydroxyl radical cleavage to map SoxS binding sites at single-nucleotide resolution .
  • Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (e.g., K_d) between SoxS and promoter DNA .

Q. How are conflicting results in SoxS-dependent gene regulation analyzed?

  • Meta-analysis : Aggregating data from multiple studies (e.g., micF activation under varying redox conditions) .
  • Single-cell assays : Microfluidics-based GFP reporters to quantify cell-to-cell variability in SoxS activity .
  • Epistatic analysis : Testing double mutants (e.g., soxS + σ70-R599E) to dissect functional dependencies .

Data Reproducibility and Best Practices

Q. What controls are essential for SoxS interaction studies?

  • Negative controls : Using SoxS mutants with disrupted functional surfaces (e.g., class I/II substitutions) in AIA .
  • Positive controls : Including known interactors (e.g., σ70-R599) in co-purification assays .
  • Buffer optimization : Ensuring redox conditions (e.g., DTT concentration) do not artifactually activate/inactivate SoxS .

Q. How can researchers ensure reproducibility in SoxRS regulon studies?

  • Standardized stress induction : Calibrating paraquat concentrations across labs using ROS (reactive oxygen species) detection kits .
  • Open-data sharing : Depositing raw EMSA gels, RNA-seq data, and mutant strains in repositories like Zenodo or Addgene .

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